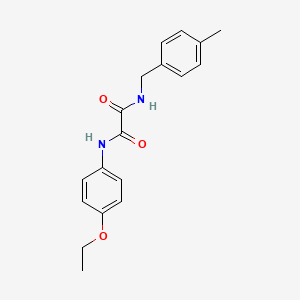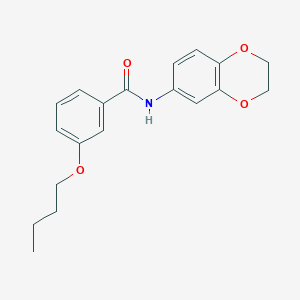
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a butoxy group and a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the following steps:
Formation of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin-6-yl group can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Amidation Reaction: The benzodioxin derivative is then reacted with 3-butoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide can undergo nucleophilic substitution reactions, particularly at the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxin and butoxy groups.
Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.
Substitution: Substituted benzamides with various functional groups replacing the butoxy group.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Lacks the butoxy group, which may affect its biological activity.
3-methoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Contains a methoxy group instead of a butoxy group, potentially altering its chemical properties and reactivity.
Uniqueness
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Eigenschaften
IUPAC Name |
3-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-3-9-22-16-6-4-5-14(12-16)19(21)20-15-7-8-17-18(13-15)24-11-10-23-17/h4-8,12-13H,2-3,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODARMQEELQSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
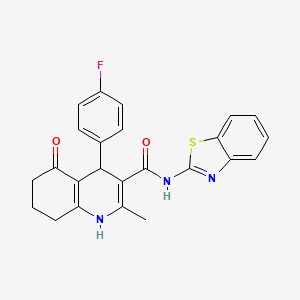
![N-(4-chloro-2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5078192.png)
![1-[5-(3-chloro-2-methylphenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5078203.png)
![ethyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5078211.png)
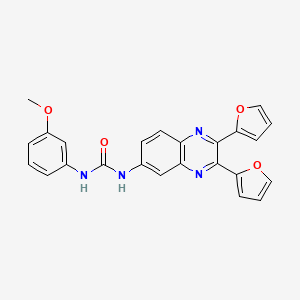
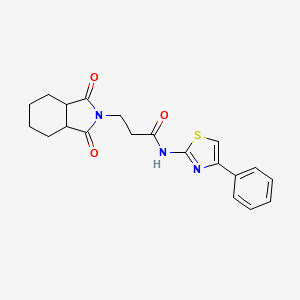
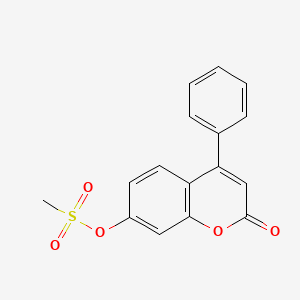
![2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5078246.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5078256.png)
![4,6-dimethyl-2-(octylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5078264.png)

![2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate](/img/structure/B5078279.png)
![8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(3-methylbutyl)-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5078286.png)
